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Compound of Interest

Compound Name: Suzetrigine

Cat. No.: B10856436 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals involved in clinical trials

of Suzetrigine (VX-548), a selective NaV1.8 inhibitor for the treatment of moderate-to-severe

acute pain.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Suzetrigine?

Suzetrigine is a first-in-class, oral, non-opioid analgesic that selectively inhibits the voltage-

gated sodium channel NaV1.8.[1][2][3] NaV1.8 channels are predominantly expressed in

peripheral sensory neurons, including dorsal root ganglion neurons, which are responsible for

transmitting pain signals.[1][2] By selectively blocking these channels, Suzetrigine impedes the

transmission of pain signals to the spinal cord and brain.[2] This peripheral mechanism of

action avoids the central nervous system effects associated with opioids, thereby reducing the

potential for addiction.[1][4]

Q2: What are the key efficacy endpoints used in Suzetrigine acute pain clinical trials?

The primary efficacy endpoint in the Phase 3 trials for acute pain (following abdominoplasty

and bunionectomy) was the time-weighted sum of the pain intensity difference from 0 to 48

hours (SPID48), as compared to placebo.[1][5] This is a standard measure in analgesic trials

that captures both the magnitude and duration of pain relief. A key secondary endpoint was the

comparison of SPID48 for Suzetrigine versus an active comparator, hydrocodone
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bitartrate/acetaminophen (HB/APAP).[1][6] Another important secondary endpoint was the time

to meaningful pain relief, defined as a reduction of at least 2 points on the Numeric Pain Rating

Scale (NPRS).[1][6]

Q3: What is the approved dosing regimen for Suzetrigine in acute pain?

The approved dosing for Suzetrigine (brand name: Journavx) for moderate-to-severe acute

pain in adults is an initial loading dose of 100 mg (two 50 mg tablets), followed by a

maintenance dose of 50 mg every 12 hours.[7][8] The initial dose should be taken on an empty

stomach.[7][8]

Q4: What are the common adverse events associated with Suzetrigine?

In the Phase 3 acute pain trials, Suzetrigine was generally well-tolerated.[6][9] The most

common adverse reactions reported more frequently than placebo were pruritus (itching),

muscle spasms, increased blood creatine phosphokinase, and rash.[10] Headache and

constipation have also been noted as common adverse events.[11] The overall incidence of

adverse events for Suzetrigine was comparable to or lower than that of both placebo and the

active comparator (hydrocodone/acetaminophen).[6][9]

Q5: Has Suzetrigine been studied in patient populations other than acute postsurgical pain?

Yes, beyond the successful Phase 3 trials in acute pain following abdominoplasty and

bunionectomy, Suzetrigine has been investigated in other pain conditions. A Phase 2 study

was conducted in patients with painful diabetic peripheral neuropathy (DPN), which showed

positive results, and a Phase 3 program for DPN is planned.[12] Another Phase 2 study

evaluated Suzetrigine in patients with painful lumbosacral radiculopathy (LSR), a type of

chronic neuropathic pain.[13][14][15][16][17][18][19][20][21]

Troubleshooting Guides
Challenge 1: High Placebo Response in Neuropathic
Pain Trials
A significant challenge observed, particularly in the Phase 2 trial of Suzetrigine for lumbosacral

radiculopathy (LSR), was a high placebo response, where patients in the placebo group

showed a meaningful reduction in pain scores, making it difficult to demonstrate a clear
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separation between the drug and placebo.[13][15][16][17][18][19][20] This is a recognized issue

in pain clinical trials.[13][17]

Troubleshooting Strategies:

Refined Trial Design: For future studies, consider innovative trial designs to better control for

the placebo effect.[13][15][20] This could include adaptive trial designs or enrichment

strategies to identify and exclude high placebo responders during a run-in period.

Site and Investigator Training: Post-hoc analyses of the LSR trial revealed variability in the

placebo response across different study sites.[13][15][17] Implementing standardized training

for all site personnel on how to interact with patients in a neutral manner and avoid creating

expectations can help minimize this variability.

Patient Education: Educate patients about the nature of clinical trials, the possibility of

receiving a placebo, and the importance of accurate pain reporting. This can help manage

patient expectations.

Objective Endpoints: Where possible, incorporate more objective functional endpoints in

addition to subjective patient-reported pain scores.

Challenge 2: Ensuring Accurate and Consistent Patient-
Reported Outcome (PRO) Data
The primary endpoint in Suzetrigine trials relies on the Numeric Pain Rating Scale (NPRS), a

subjective measure. Variability in how patients interpret and report their pain can introduce

noise into the data.

Troubleshooting Strategies:

Standardized Patient Instructions: Provide all patients with clear, standardized instructions

on how to use the NPRS. The scale typically ranges from 0 ("no pain") to 10 ("worst possible

pain").[13][22] Instructions should clarify that they are to rate their current pain intensity at

specific time points.

Regular Training for Study Staff: Ensure that all clinical staff are trained to administer the

NPRS in a consistent manner, without leading questions or introducing bias.
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Electronic Diaries: Utilize electronic patient diaries to collect PRO data in real-time. This can

improve compliance and reduce recall bias compared to paper diaries.

Data Monitoring: Regularly monitor incoming PRO data for inconsistencies or patterns that

might suggest a misunderstanding of the rating scale or other issues at a particular site.

Challenge 3: Managing Rescue Medication Use
In the Suzetrigine acute pain trials, patients were permitted to use rescue medication

(ibuprofen) for breakthrough pain.[1][23] The use of rescue medication can confound the

assessment of the investigational drug's efficacy.

Troubleshooting Strategies:

Standardized Rescue Medication Protocol: The Phase 3 trials for acute pain had a clear

protocol for rescue medication, allowing 400 mg of oral ibuprofen every 6 hours as needed.

[1] A standardized protocol is crucial.

Data Imputation Methods: The statistical analysis plan should prespecify how pain scores will

be handled after the use of rescue medication. In the Suzetrigine trials, a method of carrying

forward the pre-rescue pain score for a defined period was used.[10]

Patient Guidance: Patients should be given clear instructions on when and how to request

rescue medication. In the Suzetrigine trials, patients were encouraged to wait 90 minutes

after the initial dose of the study drug before requesting rescue medication.[1]

Analyze Rescue Medication Use as an Endpoint: The frequency and total dose of rescue

medication used can be a valuable secondary endpoint to assess the efficacy of the study

drug.

Data Presentation
Table 1: Summary of Efficacy Results from Phase 3 Acute Pain Trials (Abdominoplasty &

Bunionectomy)
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Endpoint Abdominoplasty Trial Bunionectomy Trial

Primary Endpoint: SPID48 vs.

Placebo (LS Mean Difference)

48.4 (95% CI: 33.6, 63.1;

P<0.0001)[1][6]

29.3 (95% CI: 14.0, 44.6;

P=0.0002)[1][6]

Key Secondary Endpoint:

SPID48 vs. HB/APAP

Not met (did not demonstrate

superiority)[1][6][9]

Not met (did not demonstrate

superiority)[1][6][9]

Time to Meaningful Pain Relief

(≥2-point NPRS reduction) vs.

Placebo (Median Time)

Suzetrigine: 2 hours, Placebo:

8 hours (Nominal P<0.0001)

Suzetrigine: 4 hours, Placebo:

8 hours (Nominal P=0.0016)

SPID48: Time-weighted sum of the pain intensity difference from 0 to 48 hours. LS Mean: Least

Squares Mean. CI: Confidence Interval. HB/APAP: Hydrocodone bitartrate/acetaminophen.

Table 2: Overview of Safety Profile from Pooled Phase 3 Acute Pain Trials

Adverse Event
Category

Suzetrigine Placebo HB/APAP

Incidence of Any

Adverse Events

(Abdominoplasty)

50.0%[6] 56.3%[6] 60.7%[6]

Incidence of Any

Adverse Events

(Bunionectomy)

31.0%[6] 35.2%[6] 41.8%[6]

Common Adverse

Reactions (≥1% and >

Placebo)

Pruritus, muscle

spasms, increased

blood creatine

phosphokinase,

rash[10]

Discontinuation due to

Adverse Events
0.6%[10] 0.2%[10] 0.6%[10]

Serious Adverse

Events Related to

Study Drug

None reported[6]
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HB/APAP: Hydrocodone bitartrate/acetaminophen.

Experimental Protocols
Protocol: Phase 3 Acute Pain Trials (Abdominoplasty
and Bunionectomy)

Study Design: Randomized, double-blind, placebo- and active-controlled.[1]

Patient Population: Adults (18-80 years) with moderate-to-severe acute pain (NPRS ≥ 4)

following either a full abdominoplasty or a bunionectomy.[1][24]

Treatment Arms:

Suzetrigine: 100 mg loading dose, then 50 mg every 12 hours.[1]

Placebo.[1]

Hydrocodone bitartrate/acetaminophen (HB/APAP): 5 mg/325 mg every 6 hours.[1]

Treatment Duration: 48 hours.[1]

Primary Endpoint Assessment: Pain intensity was assessed using the 11-point NPRS at 19

scheduled time points over the 48-hour treatment period.[1] The SPID48 was calculated from

these assessments.[1]

Rescue Medication: 400 mg oral ibuprofen every 6 hours as needed for pain relief.[1]
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856436?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

